molecular formula C23H16ClN3O4 B2652139 3-[4-[(4-chlorophenyl)methoxy]phenyl]-2-cyano-N-(4-nitrophenyl)prop-2-enamide CAS No. 455326-74-6

3-[4-[(4-chlorophenyl)methoxy]phenyl]-2-cyano-N-(4-nitrophenyl)prop-2-enamide

Cat. No.: B2652139
CAS No.: 455326-74-6
M. Wt: 433.85
InChI Key: XYHJJJLWEMVEMT-UHFFFAOYSA-N
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Description

3-[4-[(4-chlorophenyl)methoxy]phenyl]-2-cyano-N-(4-nitrophenyl)prop-2-enamide is an organic compound with a complex structure, featuring multiple functional groups such as a cyano group, a nitrophenyl group, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-[(4-chlorophenyl)methoxy]phenyl]-2-cyano-N-(4-nitrophenyl)prop-2-enamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the intermediate: The reaction between 4-chlorobenzyl chloride and 4-hydroxybenzaldehyde in the presence of a base such as potassium carbonate to form 4-[(4-chlorophenyl)methoxy]benzaldehyde.

    Knoevenagel condensation: The intermediate is then subjected to a Knoevenagel condensation with malononitrile in the presence of a base like piperidine to form 3-[4-[(4-chlorophenyl)methoxy]phenyl]-2-cyanoacrylonitrile.

    Amidation: Finally, the cyanoacrylonitrile is reacted with 4-nitroaniline in the presence of a catalyst such as triethylamine to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, alternative solvents, and more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

3-[4-[(4-chlorophenyl)methoxy]phenyl]-2-cyano-N-(4-nitrophenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-[4-[(4-chlorophenyl)methoxy]phenyl]-2-cyano-N-(4-nitrophenyl)prop-2-enamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.

    Materials Science: The compound is explored for its use in organic electronics and as a building block for the synthesis of advanced materials.

    Biological Research: It is used as a probe to study the interactions of small molecules with biological macromolecules.

Mechanism of Action

The mechanism of action of 3-[4-[(4-chlorophenyl)methoxy]phenyl]-2-cyano-N-(4-nitrophenyl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thus affecting cellular processes. The presence of multiple functional groups allows it to interact with various biological pathways, making it a versatile tool in research.

Comparison with Similar Compounds

Similar Compounds

  • 3-[4-[(4-fluorophenyl)methoxy]phenyl]-2-cyano-N-(4-nitrophenyl)prop-2-enamide
  • 3-[4-[(4-bromophenyl)methoxy]phenyl]-2-cyano-N-(4-nitrophenyl)prop-2-enamide

Uniqueness

The uniqueness of 3-[4-[(4-chlorophenyl)methoxy]phenyl]-2-cyano-N-(4-nitrophenyl)prop-2-enamide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the chlorophenyl group, in particular, enhances its reactivity and potential for various applications compared to its analogs with different substituents.

Properties

IUPAC Name

3-[4-[(4-chlorophenyl)methoxy]phenyl]-2-cyano-N-(4-nitrophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16ClN3O4/c24-19-5-1-17(2-6-19)15-31-22-11-3-16(4-12-22)13-18(14-25)23(28)26-20-7-9-21(10-8-20)27(29)30/h1-13H,15H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYHJJJLWEMVEMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=CC=C(C=C2)C=C(C#N)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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